4-Chloro-6-(oxan-4-yloxy)pyrimidine
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Overview
Description
4-Chloro-6-(oxan-4-yloxy)pyrimidine is a chemical compound with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and an oxan-4-yloxy group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with tetrahydro-2H-pyran-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxan-4-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The oxan-4-yloxy group can be hydrolyzed to form the corresponding alcohol and pyrimidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Oxidized pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine derivatives with hydrogenated functional groups.
Scientific Research Applications
4-Chloro-6-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxan-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and oxan-4-yloxy group contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an oxan-4-yloxy group.
4-Chloro-6-ethoxypyrimidine: Similar structure but with an ethoxy group instead of an oxan-4-yloxy group.
4-Chloro-6-(tetrahydrofur-2-yloxy)pyrimidine: Similar structure but with a tetrahydrofuran group instead of an oxan-4-yloxy group.
Uniqueness
4-Chloro-6-(oxan-4-yloxy)pyrimidine is unique due to the presence of the oxan-4-yloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
4-chloro-6-(oxan-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-5-9(12-6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBCTAXBMXZBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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